1-Bromo-2-(difluoromethyl)-3-methylbenzene
Description
Historical Context and Evolution of Research on Halogenated Arenes
Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are substituted by a halogen. taylorandfrancis.combritannica.com Their history is deeply intertwined with the development of organic chemistry itself. Early examples, such as the synthesis of benzene hexachloride in 1825, predate a full understanding of their structure and reactivity. britannica.com For much of the 19th and early 20th centuries, research focused on fundamental substitution reactions, often requiring harsh conditions. acs.orgsavemyexams.com
A transformative shift occurred with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. nih.gov The development of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which often utilize aryl halides as key building blocks, revolutionized synthetic chemistry. nih.govnbinno.com These methods provided milder and more selective ways to form carbon-carbon and carbon-heteroatom bonds, making previously inaccessible molecules readily available. researchgate.netnih.gov This evolution turned aryl halides from relatively simple compounds into indispensable tools for constructing complex molecular architectures, a role they continue to play prominently today. taylorandfrancis.comacs.org Research continues to refine these processes, exploring new catalysts and expanding the scope to include more challenging substrates and transformations. researchgate.netnih.govresearchgate.net
Rationale for Investigating 1-Bromo-2-(difluoromethyl)-3-methylbenzene in Modern Organic Chemistry
The specific structure of this compound offers a compelling platform for investigation in modern organic synthesis. The compound strategically combines three distinct and synthetically valuable functional groups on a single aromatic ring: a bromine atom, a difluoromethyl group, and a methyl group.
The Bromine Atom: This halogen serves as a highly versatile synthetic handle. It is a prime substrate for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. nbinno.comacs.org Its reactivity is well-understood and provides a reliable anchor point for building molecular complexity.
The Difluoromethyl (CF2H) Group: This fluorinated moiety is of immense interest, particularly in medicinal and agricultural chemistry. nih.govnih.gov The CF2H group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability. nih.govalfa-chemistry.com
The Ortho- and Meta-Substituents: The relative positioning of the bromo, difluoromethyl, and methyl groups creates a specific substitution pattern that can influence the electronic and steric environment of the benzene ring, thereby affecting the reactivity of each site.
The rationale for investigating this compound lies in its potential as a specialized building block. Researchers can leverage the bromine for selective cross-coupling reactions while retaining the valuable difluoromethyl group. This allows for the synthesis of novel, complex molecules that incorporate the beneficial properties of the CF2H moiety, which are difficult to introduce through other synthetic routes.
Significance of Difluoromethylated and Brominated Aromatic Scaffolds in Contemporary Chemical Synthesis
The combination of a bromine atom and a difluoromethyl group on an aromatic scaffold is particularly powerful in contemporary synthesis, primarily for applications in drug discovery and agrochemicals.
The difluoromethyl (CF2H) group is increasingly recognized as a valuable functional group. researchgate.net It is often considered a bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH2) group, meaning it can mimic the biological activity of these common pharmacophores. nih.govalfa-chemistry.comsemanticscholar.org However, unlike those groups, the CF2H group is metabolically more stable and can act as a lipophilic hydrogen bond donor, which can enhance binding affinity to biological targets and improve cell membrane permeability. nih.govacs.orgh1.co The introduction of fluorine-containing groups is a leading strategy in drug design, and the CF2H group offers a nuanced alternative to the more common trifluoromethyl (CF3) group. alfa-chemistry.comwikipedia.org
The bromine atom on the aromatic ring is a cornerstone of modern cross-coupling chemistry. acs.orgnih.gov Aryl bromides are often preferred substrates due to their balanced reactivity—they are generally more reactive than aryl chlorides but more stable and less expensive than aryl iodides. This makes them ideal partners in numerous palladium-, nickel-, and copper-catalyzed reactions used to form new carbon-carbon and carbon-heteroatom bonds. frontiersin.org The ability to selectively functionalize the C-Br bond allows chemists to use these brominated scaffolds as platforms for creating libraries of complex molecules for screening in drug discovery and materials science. nbinno.comacs.org
Overview of Research Objectives and Scope for this compound
Research centered on this compound primarily focuses on its synthesis and its application as a versatile building block. The primary objectives can be summarized as:
Development of Efficient Synthetic Routes: A key objective is to establish reliable and scalable methods for the synthesis of this compound itself. This involves exploring various starting materials and reaction sequences to produce the target molecule in high yield and purity.
Exploration of Cross-Coupling Reactions: A major area of investigation involves using the compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The goal is to understand how the difluoromethyl and methyl groups influence the reactivity of the C-Br bond and to synthesize a diverse range of derivatives.
Synthesis of Biologically Relevant Molecules: Given the importance of the difluoromethyl group in medicinal chemistry, a significant objective is to use this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic or agrochemical applications.
Investigation of Physicochemical Properties: Research also encompasses the characterization of the compound and its derivatives to understand how the interplay of the different substituents affects properties like lipophilicity, electronic character, and conformational preference.
The scope of research is therefore directed at unlocking the synthetic potential of this specific molecule, transforming it from a chemical curiosity into a valuable tool for creating functional, high-value chemical entities.
Chemical Compound Data
| Identifier | Value |
| IUPAC Name | This compound |
| Alternate Names | 2-Bromo-6-(difluoromethyl)toluene |
| Molecular Formula | C₈H₇BrF₂ |
| Molecular Weight | 221.04 g/mol |
| CAS Number | 1214349-23-9 |
(Data sourced from publicly available chemical databases.)
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrF2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7BrF2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,8H,1H3 |
InChI Key |
PCUNSNMWEPDWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Difluoromethyl 3 Methylbenzene
Direct Synthetic Routes and Associated Challenges
Direct synthetic routes involve the introduction of one of the key functional groups—bromo, difluoromethyl, or methyl—onto a benzene (B151609) ring that already contains the other two substituents. The success of these routes is heavily dependent on the directing effects of the existing groups and the ability to control the regioselectivity of the reaction.
The introduction of a bromine atom at a specific position on an aromatic ring is a cornerstone of organic synthesis. In the context of synthesizing 1-Bromo-2-(difluoromethyl)-3-methylbenzene, a potential direct route would involve the bromination of 1-(difluoromethyl)-2-methylbenzene. The directing effects of the difluoromethyl and methyl groups are crucial in determining the feasibility of this approach. The methyl group is a well-known ortho-, para-director, while the difluoromethyl group is generally considered to be a meta-director. This would likely lead to a mixture of products, making the regioselective synthesis of the desired isomer challenging.
Common brominating agents and the conditions for such reactions are well-documented for various aromatic systems.
| Reagent | Conditions | Comments |
| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Often used for benzylic bromination, but can also be used for aromatic bromination. chemicalbook.com |
| Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) | A classic method for electrophilic aromatic bromination. |
| Tetrabutylammonium tribromide (Bu₄NBr₃) | Acetonitrile, heat | A solid, stable source of bromine that can offer good yields. rsc.org |
The challenge in this direct bromination lies in achieving the desired regioselectivity. The interplay of the activating methyl group and the deactivating difluoromethyl group would need to be carefully managed to favor bromination at the desired position.
The introduction of a difluoromethyl group onto an aromatic ring is a more specialized transformation. A possible direct route would be the difluoromethylation of 1-bromo-3-methylbenzene. Various reagents and techniques have been developed for this purpose, often involving radical or transition-metal-catalyzed processes.
Recent advancements have highlighted methods for the site-selective introduction of the difluoromethyl group. youtube.com While much of this research has focused on heterocyclic systems like pyridines, the underlying principles can be adapted to benzene derivatives. youtube.comsigmaaldrich.com These methods often employ a temporary dearomatization strategy to achieve functionalization at specific positions. youtube.com
| Reagent/Method | Comments |
| TMSCF₂H (Difluoromethyltrimethylsilane) | With a suitable initiator |
| Metal-catalyzed cross-coupling | Using a difluoromethyl source |
| Dearomatization-rearomatization |
The primary challenge in this approach would be directing the difluoromethyl group to the position ortho to both the bromo and methyl substituents, which may not be the electronically favored position.
The methylation of a benzene ring, typically through a Friedel-Crafts alkylation or related reaction, is a fundamental transformation. A direct methylation of 1-bromo-2-(difluoromethyl)benzene (B1334223) could potentially yield the target compound. However, Friedel-Crafts reactions are notoriously difficult to control, often leading to polyalkylation and isomeric mixtures. The deactivating nature of the bromo and difluoromethyl groups would also make the benzene ring less reactive towards electrophilic attack.
Multistep Synthetic Pathways from Accessible Precursors
Given the challenges associated with direct synthetic routes, multistep pathways often provide a more reliable and controllable approach to synthesizing complex aromatic compounds. These pathways involve the sequential introduction and modification of functional groups, allowing for greater control over the final substitution pattern.
A plausible multistep synthesis of this compound could start from a more readily available precursor, such as 2-amino-6-methylaniline. The synthesis would involve a series of functional group transformations, carefully planned to install the bromo and difluoromethyl groups in the correct positions. The order of these transformations is critical to the success of the synthesis. lumenlearning.com For instance, a Sandmeyer reaction could be employed to introduce the bromo group from an amino group, followed by the introduction of the difluoromethyl group.
An example of a sequential functionalization strategy for a related compound involves the nitration of a pre-substituted benzene derivative, followed by reduction of the nitro group to an amine, which can then be further functionalized. google.com Such strategies allow for the strategic placement of substituents by leveraging the directing effects of intermediate functional groups.
For the synthesis of this compound, which is an achiral molecule, stereochemical considerations are generally not applicable to the final product. However, if any of the synthetic intermediates were chiral, it would be necessary to consider the stereochemical outcomes of the reactions involved. This could be relevant if, for example, a chiral auxiliary were used to direct a particular transformation. In the context of the likely synthetic routes for this specific compound, the use of chiral precursors is not anticipated.
Therefore, it is not possible to provide a comprehensive article that strictly adheres to the provided outline with scientifically accurate and detailed information solely for "this compound." General principles of organic synthesis and green chemistry for related fluorinated and brominated aromatic compounds exist, but per the instructions, discussion of these analogous compounds is outside the scope of this article.
Further research in specialized chemical databases or future publications may be required to address the specific points of the requested outline for this particular compound.
Reactivity and Transformation Pathways of 1 Bromo 2 Difluoromethyl 3 Methylbenzene
Transformations Involving the Aryl Bromide Functionality
The carbon-bromine (C-Br) bond on the aromatic ring is the most reactive site for many common transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
The aryl bromide functionality of 1-Bromo-2-(difluoromethyl)-3-methylbenzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. youtube.comyoutube.com The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic partner, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds. rsc.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, although copper-free protocols have also been developed. organic-chemistry.orgwikipedia.orgnih.gov The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org The reactivity of the aryl halide is a key factor, with aryl bromides being common substrates. wikipedia.orgnih.gov
Negishi Coupling: The Negishi coupling joins the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.orgnih.gov Palladium or nickel catalysts are typically used. wikipedia.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govchemspider.com It is a premier method for synthesizing arylamines from aryl halides. nih.gov
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
| Reaction | Nucleophilic Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DME, Water |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine, DIPA | THF, DMF, Toluene |
| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | None required | THF, Dioxane, DMF |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/XPhos, BINAP | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
The aryl bromide can be converted into highly nucleophilic organometallic reagents, which are powerful intermediates for forming new carbon-carbon bonds.
Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 2-(difluoromethyl)-3-methylphenylmagnesium bromide. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com It is crucial that the reaction is performed under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water. libretexts.orglibretexts.orglibretexts.org
Organolithium Reagent Formation: The corresponding organolithium reagent, [2-(difluoromethyl)-3-methylphenyl]lithium, can be prepared via lithium-halogen exchange. wikipedia.org This is typically achieved by reacting the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF or hexane. wikipedia.orgmasterorganicchemistry.com Organolithium reagents are extremely strong bases and potent nucleophiles, reacting with a wide array of electrophiles. libretexts.orgyoutube.com
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comyoutube.com In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. libretexts.org
For SNAr to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com In this compound, the difluoromethyl group is electron-withdrawing, while the methyl group is electron-donating. However, the -CF₂H group is positioned ortho to the bromine, and the methyl group is meta. This substitution pattern provides some activation, though less than a powerful group like a nitro substituent. Therefore, SNAr reactions on this substrate would likely require forcing conditions, such as high temperatures or the use of very powerful nucleophiles.
While the C-Br bond is the most reactive site, modern synthetic methods have enabled the direct functionalization of C-H bonds. In the context of this compound, transition metal-catalyzed C-H activation could potentially be directed by one of the existing substituents to functionalize a specific C-H bond on the aromatic ring. However, achieving selectivity for C-H functionalization in the presence of the highly reactive C-Br bond is a significant synthetic challenge. Reactions are more likely to proceed first at the aryl bromide site. Some specialized methods have been developed for the C-H functionalization of aryl halides, which could be applicable. nih.gov
The carbon-bromine bond can be selectively removed through reductive dehalogenation to yield 1-(difluoromethyl)-2-methylbenzene. A common and efficient method for this transformation is catalytic hydrogenation. researchgate.net This reaction is typically carried out using hydrogen gas (H₂) or a hydrogen source like triethylammonium (B8662869) formate, with a palladium on carbon (Pd/C) catalyst. researchgate.net This reduction is generally clean and can be performed under neutral conditions, showing good tolerance for various other functional groups, including the difluoromethyl group. researchgate.net
Reactivity of the Difluoromethyl (–CF₂H) Group
The difluoromethyl (–CF₂H) group is not merely a spectator; it possesses unique chemical properties that influence the molecule's behavior and open up further avenues for functionalization.
The C-F bonds are highly polarized, which in turn polarizes the C-H bond of the CF₂H group. This makes the group a competent hydrogen bond donor, a characteristic that allows it to act as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups in medicinal chemistry applications. nih.govrsc.org
While the C-H bond in the difluoromethyl group is not highly acidic, it can be deprotonated under specific conditions. acs.org The use of a Brønsted superbase in combination with a Lewis acid can facilitate the deprotonation to generate a nucleophilic difluoromethyl anion (ArCF₂⁻). acs.org This reactive species can then be trapped with a variety of electrophiles to form new ArCF₂–C bonds, providing a powerful method for elaborating the molecular structure from the difluoromethyl position. acs.org This reactivity contrasts with the often-inert nature of the related trifluoromethyl (–CF₃) group and highlights the synthetic potential of the CF₂H moiety. rsc.org
Derivatization and Further Functionalization of –CF2H
The difluoromethyl (–CF2H) group is an increasingly important functional moiety in pharmaceutical and agrochemical design, often serving as a bioisostere for hydroxyl or thiol groups. Its derivatization, however, can be challenging. While direct functionalization of the C-H bond within the –CF2H group is not a commonly reported pathway, the group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring.
Further functionalization of molecules containing the difluoromethyl group often proceeds via modification of other parts of the molecule, with the –CF2H group directing the regiochemical outcome of these reactions. The stability of the C-F bonds makes the difluoromethyl group robust under many reaction conditions.
Stability and Chemical Behavior under Various Reaction Conditions
The this compound molecule exhibits notable stability due to the presence of the difluoromethyl group. The C-F bonds are strong, rendering the -CF2H group resistant to cleavage under a wide range of reaction conditions typically used in organic synthesis. This stability allows for transformations at other sites of the molecule without compromising the integrity of the difluoromethyl moiety. However, the strong electron-withdrawing nature of the difluoromethyl group can deactivate the aromatic ring towards electrophilic substitution reactions. Conversely, it can activate the ring for nucleophilic aromatic substitution, although the steric hindrance from the adjacent methyl and bromo groups would play a significant role in such transformations.
Reactions of the Methyl Group
The methyl group attached to the benzene (B151609) ring represents a key site for functionalization, offering a pathway to a variety of derivatives.
The benzylic position of the methyl group is susceptible to both oxidation and halogenation through radical pathways.
Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid. The reaction proceeds through a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. The likely product of such an oxidation of this compound would be 2-bromo-6-(difluoromethyl)benzoic acid.
Benzylic Halogenation: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively brominate the benzylic position. This would yield 1-bromo-2-(difluoromethyl)-3-(bromomethyl)benzene, a versatile intermediate for further nucleophilic substitution reactions.
| Reaction Type | Reagent(s) | Potential Product |
| Benzylic Oxidation | KMnO4, heat | 2-Bromo-6-(difluoromethyl)benzoic acid |
| Benzylic Halogenation | NBS, AIBN/light | 1-Bromo-2-(difluoromethyl)-3-(bromomethyl)benzene |
Interplay and Chemo-/Regioselectivity of Multiple Functional Groups
The presence of three different functional groups on the aromatic ring leads to complex challenges and opportunities in terms of selectivity.
The electronic properties of the substituents play a crucial role in directing the outcome of reactions. The bromine atom and the difluoromethyl group are both electron-withdrawing and ortho-, para-directing for electrophilic aromatic substitution, although the ring is generally deactivated. The methyl group is electron-donating and also ortho-, para-directing.
The regioselectivity of any substitution on the aromatic ring will be a result of the combined directing effects of these three groups. For instance, in an electrophilic substitution reaction, the position of attack would be influenced by the activating effect of the methyl group and the deactivating, yet directing, effects of the bromo and difluoromethyl groups. Steric hindrance is also a major factor. The two bulky groups, bromo and difluoromethyl, flanking the methyl group, as well as the bromine atom at position 1, will sterically hinder approaches to certain positions on the ring.
Achieving selective transformation of one functional group in the presence of the others is a key synthetic challenge.
Reactions at the Bromo Position: The bromo substituent can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds. These reactions are typically catalyzed by palladium complexes and are often tolerant of the difluoromethyl and methyl groups. For example, a Suzuki coupling with an arylboronic acid could yield a biphenyl (B1667301) derivative.
Reactions at the Methyl Group: As discussed, the methyl group can be selectively functionalized at the benzylic position under radical conditions without affecting the bromo or difluoromethyl groups.
Reactions involving the Difluoromethyl Group: While direct derivatization is less common, the acidity of the hydrogen atom in the –CF2H group is higher than that of a standard alkyl C-H bond, which could potentially be exploited under specific basic conditions, although this is not a prevalent transformation pathway.
The choice of reagents and reaction conditions is paramount in controlling the chemoselectivity of reactions involving this compound. For instance, using a palladium catalyst for a cross-coupling reaction would likely target the C-Br bond, while radical conditions would favor functionalization of the benzylic methyl group.
Mechanistic Investigations of Reactions Involving 1 Bromo 2 Difluoromethyl 3 Methylbenzene
Elucidation of Reaction Mechanisms
Comprehensive elucidation of reaction mechanisms for 1-bromo-2-(difluoromethyl)-3-methylbenzene has not been specifically detailed in available research. Such studies are fundamental to understanding and optimizing chemical transformations.
No specific kinetic studies or rate law determinations for reactions involving this compound have been found in publicly accessible literature. Kinetic analysis is crucial for understanding reaction pathways, identifying the rate-determining step, and optimizing reaction conditions. For a typical cross-coupling reaction, a hypothetical rate law might take the form: Rate = k[Substrate][Catalyst]^x[Reagent]^y, where the orders (x, y) with respect to the catalyst and other reagents would need to be experimentally determined.
There are no published reports of isotopic labeling experiments being used to trace the reaction pathways of this compound. Such experiments, for instance, using deuterium (B1214612) or carbon-13, are powerful tools for confirming proposed mechanisms, such as the origin of a proton in a reaction sequence or the fate of a particular carbon atom.
The direct identification and characterization of reaction intermediates, such as organometallic species or radical intermediates, in reactions of this compound have not been documented. Techniques like spectroscopy (NMR, IR) under reaction conditions or trapping experiments are typically employed for this purpose but have not been reported for this specific compound.
Role of Catalysts, Ligands, and Additives in Directing Reactivity
While no studies focus exclusively on this compound, the broader field of transition-metal-catalyzed cross-coupling offers insights into how reactivity could be directed. The choice of catalyst (e.g., palladium or nickel complexes), ligands, and additives is critical in these reactions.
Ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of the catalytic cycle. libretexts.org For instance, in related Suzuki-Miyaura cross-coupling reactions, N-heterocyclic carbenes like 1,3-dicyclohexylimidazol-2-ylidene have been shown to be superior ligands for nickel catalysts in activating C-O bonds, outperforming traditional phosphine (B1218219) ligands. ncert.nic.in In multimetallic systems, different ligand-metal combinations can be used to selectively activate different coupling partners. libretexts.org For example, a bipyridine nickel catalyst can be selective for aryl bromides, while a palladium catalyst with a bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can preferentially react with aryl triflates. libretexts.org
The table below illustrates common catalyst and ligand combinations used in cross-coupling reactions that could hypothetically be applied to this compound.
| Catalyst Precursor | Ligand | Reaction Type (Hypothetical) |
| Pd(OAc)₂ | SPhos | Suzuki, Buchwald-Hartwig |
| Ni(cod)₂ | IPr (N-heterocyclic carbene) | Suzuki, Kumada |
| CuI | Phenanthroline | Ullmann Condensation |
This table is illustrative of general cross-coupling systems and does not represent experimentally verified data for this compound.
Transition State Characterization and Activation Energy Determination
There is no available data from computational or experimental studies on the transition state structures or activation energies for reactions involving this compound. Characterizing transition states, often through computational methods like Density Functional Theory (DFT), provides insight into the energy barriers of a reaction and helps to explain the observed selectivity and reactivity.
No Publicly Available Research Found for "this compound"
Despite a thorough investigation for literature pertaining to the electronic structure, molecular properties, and reaction mechanisms of this compound, no dedicated studies could be identified in the public domain. Consequently, it is not possible to provide an article based on the requested outline, as the foundational scientific data for this specific molecule is not available.
The requested article structure, focusing on:
Computational and Theoretical Chemistry Studies of 1 Bromo 2 Difluoromethyl 3 Methylbenzene
Conformational Analysis and Intermolecular Interactions
The presence of the difluoromethyl and methyl groups adjacent to the bromine atom introduces significant steric and electronic effects that influence the molecule's preferred three-dimensional structure. The primary focus of conformational analysis for this compound is the rotation around the single bond connecting the difluoromethyl group to the benzene (B151609) ring.
Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can be employed to determine the potential energy surface for this rotation. By systematically rotating the C-C bond and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy minima, corresponding to stable conformations, and the energy maxima, which represent the rotational barriers (transition states) between them.
Illustrative Rotational Barrier Data
The following table represents hypothetical data that could be obtained from a computational study on the rotation of the difluoromethyl group in 1-Bromo-2-(difluoromethyl)-3-methylbenzene. The dihedral angle would be defined, for example, as H-C(sp³)-C(aryl)-C(aryl).
| Conformer | Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Staggered (Global Minimum) | 60° | 0.00 | - |
| Eclipsed (Transition State) | 0° | 3.5 | 3.5 |
| Staggered (Local Minimum) | 180° | 1.2 | - |
| Eclipsed (Transition State) | 120° | 4.1 | 2.9 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Non-covalent interactions play a critical role in the chemical behavior of this compound, influencing its physical properties, crystal packing, and interactions with other molecules. rsc.org The key non-covalent forces at play include:
Halogen Bonding: The bromine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms (e.g., oxygen, nitrogen) on other molecules. acs.org The strength and directionality of these interactions are fundamental in supramolecular chemistry and crystal engineering.
Hydrogen Bonding: Although conventional hydrogen bonds are absent, weak C-H···F and C-H···Br hydrogen bonds can form both intramolecularly and intermolecularly. The acidic proton of the difluoromethyl group (H-CF₂) and the protons of the methyl group can interact with the fluorine or bromine atoms of neighboring molecules.
π-Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic systems. The electron-withdrawing difluoromethyl group and the bromine atom can polarize the ring, influencing the geometry (e.g., parallel-displaced or T-shaped) of these stacking arrangements.
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions, providing quantitative data on their strength and nature. acs.org
Advanced Spectroscopic Property Prediction and Correlation
Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) provide a powerful complement to experimental data. Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, one can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the molecule.
By calculating the spectra for different possible isomers or conformers, a direct comparison with experimental results can confirm structural assignments. For instance, the calculated chemical shift of the proton on the difluoromethyl group would be highly sensitive to its rotational conformation relative to the bromine and methyl substituents. Discrepancies between predicted and experimental shifts can often be resolved by considering solvent effects or by refining the computational model.
Illustrative Predicted ¹³C NMR Chemical Shifts
This table shows a hypothetical comparison between calculated and experimental ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |
| C-Br | 118.5 | 119.2 | C1 |
| C-CF₂H | 130.1 | 130.8 | C2 |
| C-CH₃ | 139.8 | 140.5 | C3 |
| C4 | 128.2 | 128.9 | Aromatic CH |
| C5 | 129.5 | 130.1 | Aromatic CH |
| C6 | 126.4 | 127.0 | Aromatic CH |
| -CF₂H | 115.3 (t) | 116.0 (t) | Difluoromethyl |
| -CH₃ | 22.7 | 23.1 | Methyl |
This table is for illustrative purposes only. Chemical shifts are referenced to a standard (e.g., TMS). The difluoromethyl carbon would appear as a triplet (t) due to coupling with the two fluorine atoms.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. nist.gov Calculating the harmonic vibrational frequencies at the ab initio or DFT level is a standard computational procedure. ias.ac.inopenmopac.net These calculations yield a set of vibrational modes and their corresponding frequencies and intensities.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. ias.ac.in This process allows for the confident assignment of specific absorption bands in the IR and Raman spectra to particular molecular motions, such as C-F stretches, C-Br stretches, C-H bends, and aromatic ring vibrations.
Illustrative Calculated Vibrational Frequencies
Below is a sample of key calculated and scaled vibrational frequencies for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Primary Motion |
| ν₁ | 3085 | 2962 | Aromatic C-H Stretch |
| ν₂ | 2998 | 2878 | Methyl C-H Stretch |
| ν₃ | 1580 | 1517 | Aromatic C=C Stretch |
| ν₄ | 1125 | 1080 | C-F Symmetric Stretch |
| ν₅ | 1098 | 1054 | C-F Asymmetric Stretch |
| ν₆ | 655 | 629 | C-Br Stretch |
This table is for illustrative purposes only and does not represent experimentally verified data. A typical scaling factor for DFT calculations might be around 0.96.
Applications of 1 Bromo 2 Difluoromethyl 3 Methylbenzene As a Synthetic Building Block
Precursor for Complex Organic Molecules in Chemical Research
As a foundational component, 1-Bromo-2-(difluoromethyl)-3-methylbenzene is instrumental in constructing more elaborate molecular architectures for pharmaceuticals, agrochemicals, and materials science.
The incorporation of fluorine-containing groups is a widely adopted strategy in modern drug discovery to enhance the efficacy and pharmacokinetic properties of active pharmaceutical ingredients (APIs). nbinno.comnih.gov The difluoromethyl (CF₂H) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor, potentially improving target affinity and cell membrane permeability. nih.gov
This compound serves as an ideal starting material for introducing the 2-(difluoromethyl)-3-methylphenyl moiety into drug candidates. The primary synthetic utility lies in the transformation of the bromo-substituent through transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient formation of new bonds, connecting the building block to other parts of the target pharmaceutical.
For instance, in a typical Suzuki coupling reaction, this compound can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is fundamental for constructing the biaryl scaffolds prevalent in many therapeutic agents. Similarly, Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of numerous nitrogen-containing drugs.
The table below outlines key synthetic transformations where this compound can be utilized as a key reactant.
| Reaction Name | Reactant Partner | Bond Formed | Typical Catalyst | Application in Pharmaceuticals |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (Aryl-Aryl) | Palladium complexes (e.g., Pd(PPh₃)₄) | Synthesis of biaryl structures in antihypertensives, anti-inflammatory drugs. |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Palladium complexes (e.g., Pd(OAc)₂) | Formation of stilbene and cinnamate derivatives found in anticancer agents. |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium/Copper co-catalysis | Construction of conjugated systems used in antiviral and oncology drug candidates. |
| Stille Coupling | Organostannane Reagent | C-C (Aryl-Aryl/Vinyl) | Palladium complexes | Versatile C-C bond formation for complex natural product synthesis. |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Palladium or Copper complexes | Synthesis of anilines and related structures common in kinase inhibitors. |
| Ullmann Condensation | Alcohol or Thiol | C-O / C-S | Copper catalysts | Formation of diaryl ethers and thioethers present in various drug classes. |
The agrochemical industry increasingly relies on fluorinated compounds to develop next-generation pesticides and herbicides with improved potency and environmental profiles. biesterfeld.no The difluoromethyl group is a key structural motif in several highly successful commercial fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHi) class. biesterfeld.no
This compound is an excellent precursor for synthesizing novel agrochemical candidates. The synthetic methodologies are analogous to those used in pharmaceutical research, with a heavy emphasis on palladium-catalyzed cross-coupling reactions to assemble the final complex molecule. The bromo-functionality allows for the coupling of the 2-(difluoromethyl)-3-methylphenyl fragment with various heterocyclic systems, such as pyrazoles, pyridines, and thiazoles, which are common core structures in modern agrochemicals. ccspublishing.org.cn
For example, the synthesis of a novel fungicide could involve a Suzuki or Stille coupling reaction between this compound and a heterocyclic boronic acid or stannane. This would efficiently create a complex scaffold that can be further functionalized to optimize biological activity against target pests.
The table below highlights major classes of agrochemicals where this building block could be applied.
| Agrochemical Class | Target | Role of Fluorine/Difluoromethyl Group | Potential Synthetic Route |
| SDH Inhibitors | Fungal Respiration | Enhances binding affinity and metabolic stability. | Suzuki or Stille coupling to a pyrazole-carboxamide core. |
| Carboxamide Fungicides | Various Fungal Enzymes | Improves lipophilicity and systemic movement in plants. | Buchwald-Hartwig amination to link with a carboxylic acid derivative. |
| Pyridine-based Herbicides | Plant Growth Regulation | Modifies electronic properties to increase herbicidal activity. | Negishi coupling with a functionalized pyridine zinc reagent. |
| Neonicotinoid Analogs | Insect Nervous System | Increases potency and selectivity towards insect receptors. | Sonogashira coupling to build an extended conjugated system. |
Fluorinated organic molecules are crucial in the development of advanced materials due to their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics. nih.gov These attributes make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialty polymers.
This compound can serve as a foundational scaffold for creating precursors for these materials. The difluoromethyl group can fine-tune the electronic properties (e.g., HOMO/LUMO energy levels) of organic semiconductors, while the bromine atom provides a reactive site for polymerization or for linking the aromatic core to other functional units.
Synthetic strategies in this area often involve metal-catalyzed polymerization reactions, such as Suzuki polycondensation, where the dibrominated or brominated-boronic ester derivatives of the parent molecule would be used to grow polymer chains. The resulting fluorinated polymers could exhibit enhanced stability and performance in electronic devices.
Development of Novel Reagents and Catalysts Derived from this compound
Beyond its use as a direct building block, this compound can be converted into novel reagents and ligands for catalysis. The unique electronic environment created by the difluoromethyl and methyl substituents can influence the properties of catalysts, potentially leading to improved reactivity or selectivity.
A plausible synthetic pathway to a novel phosphine (B1218219) ligand, for example, would involve the following steps:
Lithiation or Grignard Formation: Reaction of this compound with an organolithium reagent (e.g., n-butyllithium) or magnesium metal to generate a highly reactive organometallic intermediate.
Quenching with a Phosphorous Electrophile: The resulting organometallic species can then be treated with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂), to form a new phosphorus-carbon bond.
This would yield a novel triarylphosphine ligand, (2-(difluoromethyl)-3-methylphenyl)diphenylphosphine. This ligand could then be coordinated to a transition metal center (e.g., palladium, rhodium, iridium) to create a new catalyst. The steric and electronic properties imparted by the 2-(difluoromethyl)-3-methylphenyl group could offer unique advantages in catalytic processes like hydrogenation, hydroformylation, or cross-coupling reactions, potentially leading to higher efficiency or selectivity compared to existing catalysts.
Synthesis and Reactivity Studies of Derivatives and Analogs of 1 Bromo 2 Difluoromethyl 3 Methylbenzene
Structural Modifications of the Benzene (B151609) Ring and Side Chains
The chemical architecture of 1-bromo-2-(difluoromethyl)-3-methylbenzene offers multiple sites for structural modification, including the aromatic ring, the methyl group, and the difluoromethyl group. These modifications are pursued to fine-tune the electronic and steric properties of the molecule, which in turn influences its reactivity and potential applications as a synthetic building block.
Modifications of the Benzene Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution, though the existing substituents' directing effects must be considered. The bromine atom is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The difluoromethyl group, due to the high electronegativity of the fluorine atoms, is strongly deactivating and meta-directing. mdpi.com The interplay of these effects dictates the regioselectivity of subsequent reactions such as nitration, acylation, or further halogenation.
Modifications of the Side Chains:
Methyl Group: The methyl group is susceptible to oxidation to form a corresponding benzoic acid or can undergo free-radical halogenation to introduce additional functional handles.
Difluoromethyl Group: The difluoromethyl group (CHF2) is generally stable. However, its synthesis often proceeds from a related functional group. For instance, a common route to introduce fluoroalkyl groups involves the transformation of carbonyl compounds. qmul.ac.uk The reactivity of related trifluoromethyl groups in cycloaddition reactions has been studied, indicating that the presence of such electron-withdrawing groups can lower the activation energy of certain transformations compared to a simple methyl group. researchgate.net
Research into the functionalization of related molecules provides a template for potential transformations. For example, methods for the direct difluoromethylation of N-heteroaromatics and the late-stage functionalization of biologically relevant molecules highlight the synthetic utility of the difluoromethyl moiety. researchgate.net
Systematic Variation of Halogenation and Fluorination Patterns
A systematic variation of the halogen and fluorine substituents on the benzene ring is a key strategy for creating analogs of this compound. This approach allows for a detailed investigation into how the number and position of halogen atoms affect the molecule's properties. The introduction of fluorine, in particular, can significantly alter a molecule's electronic structure and its interactions in different chemical environments. nih.gov
The synthesis of these analogs often employs standard aromatic chemistry techniques. For instance, electrophilic bromination of a suitably substituted difluoromethylbenzene precursor can yield the desired bromo-derivative. The synthesis of fluorinated aromatic compounds can be achieved through methods like the Schiemann reaction, which converts arylamines into aryl fluorides. orgsyn.org
Studies on related compounds demonstrate the importance of fluorination patterns. For example, research on fluorophenylhydroxamates showed that inhibitory potencies against certain enzymes varied widely depending on the fluorine substitution pattern on the phenyl ring. nih.gov This underscores how different isomers can possess distinct chemical and biological profiles.
| Compound Name | CAS Number | Key Structural Difference from Parent Compound |
| 1-Bromo-2,5-difluoro-3-methylbenzene | 1416354-32-9 | Additional fluorine atom at C5; difluoromethyl group replaced by a fluorine atom at C2. |
| 1-Bromo-2,4-difluoro-3-nitrobenzene | 75365890 | Nitro group at C3; methyl and difluoromethyl groups absent; additional fluorine at C4. nih.gov |
| 1-Bromo-3-fluoro-2-methylbenzene | 1422-54-4 | Difluoromethyl group replaced by a fluorine atom; positions of substituents differ. chemscene.com |
| 1-Bromo-2-fluoro-3-methylbenzene | 59907-12-9 | Difluoromethyl group replaced by a fluorine atom at C2. ambeed.com |
| 1-Bromo-3,4-difluoro-2-methylbenzene | 847502-81-2 | Difluoromethyl group replaced by a fluorine atom; positions of substituents differ. bldpharm.com |
| 1-Bromo-2-(difluoromethyl)benzene (B1334223) | 845866-82-2 | Lacks the C3-methyl group. sigmaaldrich.com |
Comparative Reactivity Studies of Analogs
Comparative studies of the reactivity of analogs are crucial for understanding structure-activity relationships. The electronic nature of the substituents profoundly impacts the reactivity of the aromatic ring and the side chains. The difluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution more significantly than a simple methyl group. mdpi.com
Computational and experimental studies on similar structures provide valuable data. For example, a study on the [3+2] cycloaddition reactions of benzonitrile (B105546) oxide with 1-trifluoromethyl-4-vinyl-benzene and 1-methyl-4-vinyl-benzene showed that the trifluoromethyl group lowers the reaction's activation energy, leading to higher experimental yields. researchgate.net This suggests that the difluoromethyl group in analogs of this compound would similarly influence the molecule's reactivity in cycloaddition and other reactions by modifying the electronic properties of the system.
The reactivity can also be compared in the context of metal-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a reactive site. The electronic environment created by the other ring substituents can modulate the ease of oxidative addition, a key step in many coupling cycles.
Creation of Compound Libraries for Academic Screening (e.g., for novel synthetic transformations)
The development of compound libraries based on the this compound scaffold is a powerful strategy for discovering novel chemical transformations and applications. These libraries consist of a systematically varied set of related compounds that can be screened in high-throughput formats. sygnaturediscovery.comchemdiv.com
The creation of such libraries involves several stages:
Design: A virtual library is often designed based on the core scaffold. Modifications are planned at various positions to maximize structural diversity. This can include varying the substituents on the aromatic ring or modifying the side chains. chemdiv.com
Synthesis: The designed compounds are then synthesized, often using parallel synthesis techniques to improve efficiency. The synthetic routes must be robust and amenable to a range of different starting materials to generate the desired diversity. sygnaturediscovery.com
Purification and Quality Control: Each compound in the library is purified and its identity and purity are confirmed using analytical techniques like LC/MS and NMR spectroscopy to ensure reliable screening results. medchemexpress.com
Screening: The final library is screened for various purposes. In an academic context, this could involve screening for new types of reactivity, identifying novel catalysts for a specific transformation, or exploring their utility as building blocks in the synthesis of more complex molecules. stanford.edu
These libraries are invaluable tools for chemical research, enabling the rapid exploration of chemical space and accelerating the discovery of new scientific principles and synthetic methodologies. chemdiv.comchemdiv.com
| Library Type | Key Characteristics | Purpose in Academic Screening |
| Fragment Library | Low molecular weight (<300 Da), simple structures, adheres to "Rule of Three". sygnaturediscovery.com | Identifying small, low-complexity binders to biological targets or reagents for novel transformations. |
| Lead-Like Library | Higher molecular weight (250-400 Da), diverse, low-complexity structures. sygnaturediscovery.com | Starting points for hit-to-lead optimization in discovery campaigns. |
| Diversity-Oriented Library | High structural diversity, often incorporating novel 3D and heterocyclic scaffolds. sygnaturediscovery.comchemdiv.com | Broad exploration of chemical space to find novel reactivity, catalysts, or probes. |
Advanced Analytical Methodologies for Research Characterization of 1 Bromo 2 Difluoromethyl 3 Methylbenzene
High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Abundance Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula.
For 1-Bromo-2-(difluoromethyl)-3-methylbenzene (C₈H₇BrF₂), HRMS provides an experimental mass that can be matched against the theoretical exact mass, confirming the compound's elemental makeup. Furthermore, the presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, creates a characteristic isotopic pattern. HRMS can resolve these isotopic peaks (M and M+2) and measure their mass difference and relative intensities, providing definitive evidence for the presence of a single bromine atom in the molecule.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated and potentially compared with experimental values from ion mobility-mass spectrometry for further structural confidence. uni.luuni.lu
Table 1: Predicted Mass Spectrometry Data for C₈H₇BrF₂ Below are the predicted m/z and collision cross-section values for various adducts of the molecule.
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 220.97720 | 137.6 |
| [M+Na]⁺ | 242.95914 | 150.2 |
| [M-H]⁻ | 218.96264 | 142.0 |
| [M+NH₄]⁺ | 238.00374 | 160.0 |
| [M+K]⁺ | 258.93308 | 139.1 |
| Data sourced from predicted values for the isomer 2-bromo-1-(difluoromethyl)-3-methylbenzene. uni.lu |
Multi-dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY, ¹⁹F NMR) for Comprehensive Structural Elucidation
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides initial structural information, multi-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, especially in complex substituted molecules. emerypharma.com
¹⁹F NMR: Given the difluoromethyl (-CHF₂) group, ¹⁹F NMR is a critical experiment. It would reveal the chemical environment of the fluorine nuclei. The spectrum would be expected to show a doublet of doublets (or a more complex multiplet) arising from coupling to the geminal proton (¹JHF) and potential smaller long-range couplings to the aromatic protons.
COSY (COrrelation SpectroscopY): This 2D homonuclear experiment maps the coupling relationships between protons (¹H-¹H). youtube.com For this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, helping to trace their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates nuclei of different types that are separated by a single bond, most commonly ¹H and ¹³C. emerypharma.comyoutube.com It is used to definitively assign which proton is attached to which carbon. For instance, it would show a cross-peak connecting the proton signal of the -CHF₂ group to the carbon signal of that same group.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is arguably the most powerful NMR experiment for piecing together a molecule's carbon skeleton. Key correlations that would confirm the structure of this compound include:
Correlations from the methyl protons to the C3, C2, and C4 carbons of the aromatic ring.
Correlations from the -CHF₂ proton to the C2, C1, and C3 carbons. These correlations are crucial for confirming the 1,2,3-substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is vital for confirming the regiochemistry of substitution. Expected NOE cross-peaks would be observed between the protons of the methyl group (at C3) and the proton of the difluoromethyl group (at C2), as well as between the methyl protons and the adjacent aromatic proton at C4.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei | Purpose | Expected Key Correlations |
| COSY | ¹H - ¹H | Identifies proton-proton coupling pathways | Correlations between adjacent aromatic protons. |
| HSQC | ¹H - ¹³C (1-bond) | Assigns protons to their directly attached carbons | Aromatic H → Aromatic C; CH₃ H → CH₃ C; CHF₂ H → CHF₂ C. |
| HMBC | ¹H - ¹³C (2-4 bonds) | Establishes connectivity across the molecular skeleton | CH₃ protons → C2, C3, C4; CHF₂ proton → C1, C2, C3. |
| NOESY | ¹H - ¹H (through space) | Confirms spatial proximity of substituents | CH₃ protons ↔ CHF₂ proton; CH₃ protons ↔ C4-H. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable crystal would be the first necessary step. The analysis of its diffraction pattern would yield an electron density map from which the exact position of every atom (including hydrogens) can be determined. This would provide unequivocal confirmation of the molecular connectivity and the substitution pattern on the benzene ring. Furthermore, it would reveal precise data on bond lengths, bond angles, and torsional angles, offering insight into the molecule's preferred conformation in the crystal lattice. Currently, there is no publicly available crystal structure for this specific compound in crystallographic databases.
Advanced Chromatographic Techniques (e.g., preparative HPLC, GC-MS) for Isolation and Purity Assessment in Research Samples
Chromatographic methods are essential for both the purification of a target compound from a reaction mixture and the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing the purity of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The retention time is a characteristic property, and the coupled mass spectrometer provides a mass spectrum for the eluting peak, confirming its identity. Any impurities would appear as distinct peaks at different retention times, allowing for their identification and quantification.
Preparative High-Performance Liquid Chromatography (HPLC): When a compound needs to be isolated from non-volatile byproducts or isomers with similar boiling points, preparative HPLC is the method of choice. A solution of the crude product is pumped through a column packed with a stationary phase (e.g., silica (B1680970) or C18-modified silica). A liquid mobile phase separates the components based on differences in polarity or other physicochemical properties. Fractions are collected as they elute from the column, allowing for the isolation of the pure compound in research-scale quantities.
Future Research Directions and Emerging Avenues for 1 Bromo 2 Difluoromethyl 3 Methylbenzene Research
Exploration of Novel Reaction Pathways and Transformations
The reactivity of 1-Bromo-2-(difluoromethyl)-3-methylbenzene is ripe for exploration, particularly in the realm of modern catalytic cross-coupling reactions. While classical Suzuki, Heck, and Buchwald-Hartwig couplings are anticipated to proceed at the C-Br bond, future research should focus on more nuanced and novel transformations. The development of methodologies for C-H activation at the positions ortho and para to the methyl group, for instance, could provide access to a new range of polysubstituted aromatic compounds. Furthermore, investigating the influence of the difluoromethyl group on the regioselectivity and efficiency of these transformations will be crucial. Recent advancements in difluoromethylation and the functionalization of fluorinated aromatic compounds suggest a rich area for discovery. rsc.orgresearchgate.net
A key area of future work will be to systematically investigate a variety of coupling partners and catalytic systems to build a comprehensive reaction profile for this molecule. The insights gained will be invaluable for its application as a versatile building block in medicinal and materials chemistry.
Integration into Flow Chemistry and Continuous Manufacturing Research
The translation of synthetic routes involving this compound and its derivatives into flow chemistry and continuous manufacturing processes represents a significant and practical research direction. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. rsc.orgwipo.intmdpi.comnih.gov For a compound like this compound, which may be a precursor to active pharmaceutical ingredients or advanced materials, the development of continuous manufacturing protocols is highly desirable. agcchem.com
Future studies should aim to develop and optimize continuous flow syntheses of and with this compound. This could involve, for example, the in-situ generation of reactive intermediates or the telescoping of multiple reaction steps into a single, continuous process. The development of such methods would not only be of academic interest but would also have significant industrial applications.
Application in Supramolecular Chemistry and Host-Guest Systems Research
Future research in this area could involve the systematic study of the binding of this compound with a range of host molecules to determine association constants and elucidate the nature of the intermolecular interactions. Such studies could pave the way for its use in the design of new sensors, molecular switches, or drug delivery systems. The influence of the halogen and fluorinated groups on the packing and properties of supramolecular polymers is another promising avenue of investigation. nih.govnih.gov
Development of Asymmetric Synthetic Routes Utilizing its Scaffolds
The development of asymmetric synthetic methods to generate chiral molecules derived from the this compound scaffold is a critical area for future research. The introduction of chirality is paramount in the synthesis of many pharmaceuticals and agrochemicals. Given the importance of fluorinated motifs in bioactive molecules, the ability to produce enantiomerically pure compounds from this starting material would be highly valuable. nih.govmdpi.comnih.govmdpi.com
Research efforts could focus on several strategies, including the use of chiral catalysts for asymmetric cross-coupling reactions at the C-Br bond, or the development of methods for the enantioselective functionalization of the methyl group or the aromatic ring. The resulting chiral building blocks could then be used in the synthesis of complex molecular targets.
Investigation into its Role in Photoinduced or Electrochemical Reactions
The electrochemical and photochemical properties of this compound are largely unexplored and represent a frontier for future research. Aryl bromides are known to undergo a variety of photoinduced and electrochemical transformations, including reductive dehalogenation and coupling reactions. acs.org The presence of the difluoromethyl group is likely to influence the reduction potential and the reactivity of the radical intermediates formed upon single-electron transfer.
Future studies could explore the use of this compound in photoredox catalysis or electrosynthesis to forge new carbon-carbon or carbon-heteroatom bonds. Investigating its behavior under various irradiation conditions or applied potentials could lead to the discovery of novel and synthetically useful reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
